molecular formula C27H25N3O B2954490 (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one CAS No. 1030386-34-5

(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one

Cat. No.: B2954490
CAS No.: 1030386-34-5
M. Wt: 407.517
InChI Key: YUOWPNXGYZOMOT-BUHFOSPRSA-N
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Description

The compound “(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one” is a chalcone derivative characterized by a conjugated enone system (prop-2-en-1-one) linked to a piperidine ring substituted with a pyrazole moiety bearing a naphthalen-1-yl group. The (2E)-configuration ensures planarity of the enone group, which is critical for π-π stacking and electronic interactions in pharmacological contexts.

Properties

IUPAC Name

(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c31-27(14-13-20-7-2-1-3-8-20)30-17-15-22(16-18-30)25-19-26(29-28-25)24-12-6-10-21-9-4-5-11-23(21)24/h1-14,19,22H,15-18H2,(H,28,29)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOWPNXGYZOMOT-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C(=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)C(=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the naphthalen-1-yl group. The piperidine ring is then synthesized and attached to the pyrazole ring. Finally, the phenylprop-2-en-1-one moiety is introduced through a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, such as halides or amines .

Scientific Research Applications

(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting downstream cellular processes. Alternatively, it could interact with receptors on the cell surface, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of chalcone-pyrazole hybrids. Key structural variations among analogs include:

  • Pyrazole substituents : Position and nature of substituents (e.g., naphthalenyl, phenyl, trifluoromethyl).
  • Piperidine modifications : Presence or absence of piperidine and its substitution patterns.
  • Aromatic systems: Variations in the enone-linked aromatic groups (e.g., phenyl, chlorophenyl, methoxyphenyl).

Physicochemical and Spectral Properties

A comparative analysis of selected analogs is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole/Piperidine/Aromatic) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one (Target) C₂₈H₂₅N₃O 419.52 Naphthalen-1-yl (pyrazole), piperidine, phenyl Not reported Not available
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 Nitrophenyl, acetyl 170 IR: 1702 cm⁻¹ (C=O), 1552 cm⁻¹ (NO₂)
(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one C₂₄H₁₇ClN₂O 384.86 Chlorophenyl, diphenylpyrazole Not reported Not available
(2E)-3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(2-chloro-4-methylquinolin-3-yl)prop-2-en-1-one C₁₈H₁₂Cl₂F₃N₃O 414.21 CF₃, Cl (pyrazole), quinoline Not reported Not available
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one C₂₅H₂₆N₄O 398.51 Triazole, piperidinylphenyl Not reported X-ray diffraction data (R factor = 0.058)

Key Structural and Functional Differences

Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in , CF₃ in ) increase electrophilicity, affecting reactivity and binding to nucleophilic targets. Chlorophenyl groups () improve lipid solubility and membrane permeability.

Piperidine vs. Triazole Scaffolds :

  • Piperidine in the target compound may enhance conformational flexibility and hydrogen-bonding capacity compared to rigid triazole-based analogs ().

Research Findings and Data Gaps

  • Synthetic Methods : Most analogs are synthesized via Claisen-Schmidt condensations or Suzuki-Miyaura couplings, as seen in . The target compound likely follows similar protocols.
  • Characterization: IR and NMR data for analogs (e.g., ) confirm enone (C=O stretch ~1700 cm⁻¹) and aromatic C-H stretches. X-ray crystallography () validates planar geometries.
  • Data Limitations: Biological data for the target compound are absent in the evidence.

Biological Activity

The compound (2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, a piperidine ring, and a phenylprop-2-en-1-one moiety. Its molecular formula is C27H25N3OC_{27}H_{25}N_{3}O with a molecular weight of approximately 407.517 g/mol. The structure can be represented as follows:

\text{ 2E 1 4 5 naphthalen 1 yl 1H pyrazol 3 yl piperidin 1 yl}-3-phenylprop-2-en-1-one}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may inhibit specific enzymes involved in inflammatory pathways or modulate receptor activities related to cellular signaling.

Key Mechanisms:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in the context of cyclooxygenase (COX) enzymes, where it may exert anti-inflammatory effects.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits several biological activities:

Anti-inflammatory Activity

In studies evaluating COX inhibitors, derivatives similar to this compound have shown significant inhibition of COX-II with IC50 values ranging from 0.011 μM to 0.4 μM, indicating potent anti-inflammatory properties .

CompoundIC50 (μM)Selectivity
PYZ30.011High
PYZ40.2Moderate
Celecoxib0.4Standard

Antioxidant Activity

The compound has also been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Compounds with similar structures have demonstrated effective radical scavenging abilities.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study on COX Inhibition : A study highlighted the design and synthesis of pyrazole derivatives that showed significant COX-II inhibition, suggesting that modifications to the structure could enhance selectivity and potency against inflammatory diseases .
  • Antioxidant Evaluation : Research focused on evaluating the antioxidant capacity of pyrazole derivatives demonstrated that compounds similar to this one effectively reduced oxidative stress markers in vitro .
  • Anticancer Activity : Another investigation revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents .

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